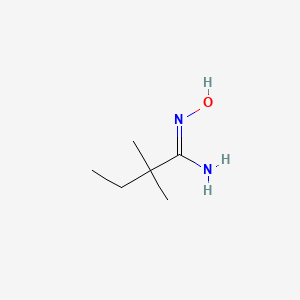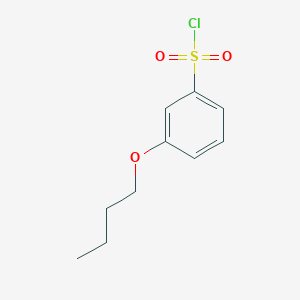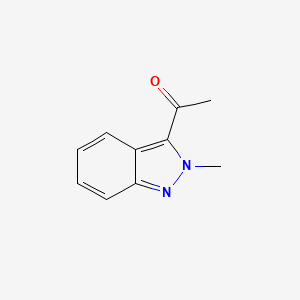
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a 2-methyl group attached to the indazole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of catalysts or solvents . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, which then undergoes cyclization to yield the desired indazole .
Industrial production methods often involve transition metal-catalyzed reactions due to their efficiency and high yields. For example, the use of Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones or Ag-catalyzed nitration-annulation with tert-butyl nitrite are common in large-scale synthesis .
Analyse Des Réactions Chimiques
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the indazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include ketones, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-2H-indazol-3-yl)ethan-1-one can be compared with other indazole derivatives, such as:
2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one: This compound features a bromine atom, which can enhance its reactivity in substitution reactions.
1-(3-aminophenyl)ethan-1-one: This compound contains an amino group, making it more suitable for applications in medicinal chemistry due to its potential for hydrogen bonding.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(2-methylindazol-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)11-12(10)2/h3-6H,1-2H3 |
Clé InChI |
ZPCZIWBMVQGGMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC=CC2=NN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



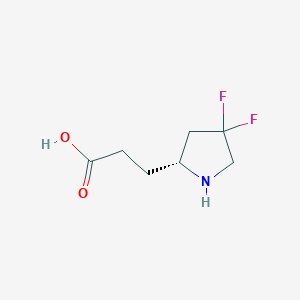

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
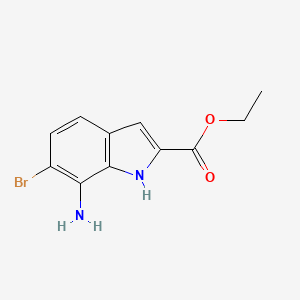
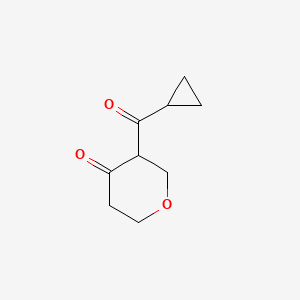
amine](/img/structure/B13072420.png)
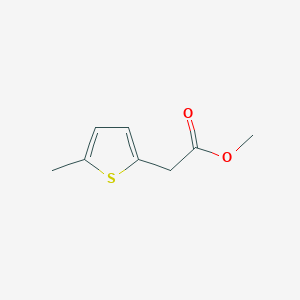
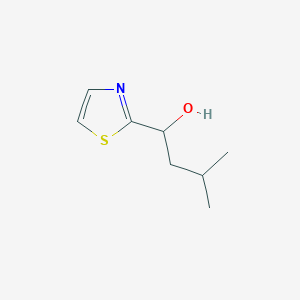
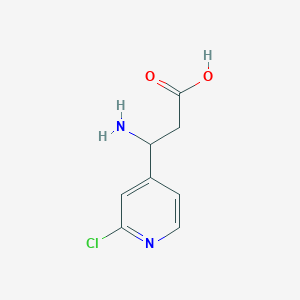
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
